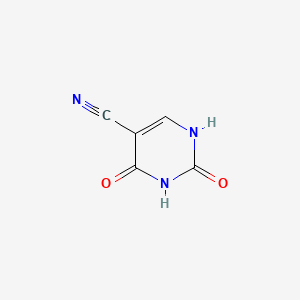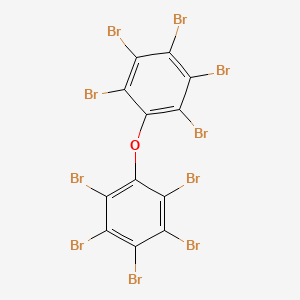![molecular formula C11H12N2O3 B6593438 3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione CAS No. 5625-49-0](/img/structure/B6593438.png)
3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione
Vue d'ensemble
Description
3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione is a pharmaceutical compound widely used in studying neurological afflictions such as Alzheimer’s disease and Parkinson’s disease . It belongs to the class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione can be represented by the canonical SMILES stringC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O . More detailed structural information can be found in the NIST Chemistry WebBook .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 3-(3-hydroxy)propylidene-piperazine-2,5-dione, a derivative of 3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione, has been synthesized and further reacted to produce spiro compounds with potential chemical interest. These reactions have been studied to understand the structural dynamics and reactivity of such compounds (Shin et al., 1983). Similarly, Dieckmann cyclization has been employed to form piperazine-2,5-diones, highlighting a method to construct such frameworks starting from specific substructures, which could have implications in synthetic organic chemistry (Aboussafy & Clive, 2012).
Bioactive Compounds Discovery
Marine-derived actinomycetes have been found to produce diketopiperazine derivatives, including those structurally related to 3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione. These compounds have shown modest antivirus activities, which could be of interest in the development of new antiviral agents (Wang et al., 2013).
Pharmacological Studies
There have been efforts to synthesize and evaluate derivatives of piperazine-2,5-dione for their pharmacological properties, particularly as 5-HT1A receptor agonists. Although not directly mentioned, compounds structurally related to 3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione have been explored for their potential in PET ligands and pharmacological applications, which underscores the interest in this chemical class for neurological research (Majo et al., 2008).
Material Science and Fluorescence Studies
Compounds related to 3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione have been investigated for their luminescent properties and potential in photo-induced electron transfer, suggesting applications in material sciences and sensor technologies (Gan et al., 2003).
Antimicrobial and Herbicidal Activities
Synthesized derivatives have been evaluated for their antimicrobial activities, with some showing promising results against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Furthermore, novel herbicidal 1-phenyl-piperazine-2,6-diones have shown significant activity, suggesting their utility in agricultural sciences (Li et al., 2005).
Mécanisme D'action
Target of Action
3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione is a complex organic compound that belongs to the class of alpha amino acids and derivatives It is widely employed in studying neurological afflictions such as alzheimer’s disease and parkinson’s disease .
Mode of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity
Biochemical Pathways
It is known that s-adenosyl methionine (sam) biosynthesizing metk is a critical metabolite
Result of Action
It is known that this compound is widely employed in studying neurological afflictions such as alzheimer’s disease and parkinson’s disease .
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLSAVHDWSYPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874187 | |
| Record name | 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione | |
CAS RN |
5845-66-9, 5625-49-0 | |
| Record name | 3-((4-Hydroxyphenyl)methyl)-2,5-piperazinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)

![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)
![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)
